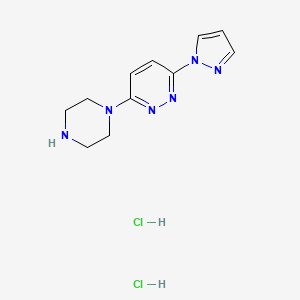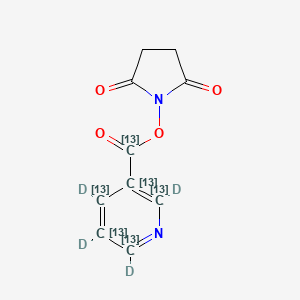
(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with deuterium and carbon-13 isotopes. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which can be useful in tracing and studying molecular interactions and reactions.
准备方法
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate involves several steps:
Starting Materials: The synthesis begins with the preparation of the isotopically labeled pyridine ring. This can be achieved through the use of deuterated and carbon-13 labeled precursors.
Formation of the Pyridine Ring: The labeled precursors undergo cyclization reactions to form the pyridine ring.
Introduction of the Carboxylate Group: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Attachment of the 2,5-dioxopyrrolidin-1-yl Group: This step involves the formation of an amide bond between the pyridine ring and the 2,5-dioxopyrrolidin-1-yl group, typically using coupling reagents such as EDCI or DCC.
化学反应分析
(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the 2,5-dioxopyrrolidin-1-yl group.
科学研究应用
(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a tracer in studying reaction mechanisms and pathways due to its isotopic labeling.
Biology: It can be used in metabolic studies to trace the incorporation and transformation of labeled atoms in biological systems.
Medicine: The compound is valuable in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: It is used in the development of new materials and catalysts, where isotopic labeling helps in understanding the behavior of molecules.
作用机制
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate involves its interaction with molecular targets through isotopic effects. The deuterium and carbon-13 isotopes can alter the vibrational frequencies of bonds, affecting reaction rates and pathways. This makes the compound useful in studying kinetic isotope effects and reaction dynamics.
相似化合物的比较
(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate can be compared with other isotopically labeled compounds:
(2,5-dioxopyrrolidin-1-yl) pyridine-3-carboxylate: This compound lacks isotopic labeling and is used as a standard in comparative studies.
(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio pyridine-3-carboxylate: This compound is labeled with deuterium but not carbon-13, making it useful for studying deuterium isotope effects.
(2,5-dioxopyrrolidin-1-yl) 2,3,4,5,6-13C5 pyridine-3-carboxylate: This compound is labeled with carbon-13 but not deuterium, useful for studying carbon isotope effects.
The uniqueness of this compound lies in its dual isotopic labeling, which provides a more comprehensive understanding of molecular interactions and reaction mechanisms.
属性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
230.16 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c13-8-3-4-9(14)12(8)16-10(15)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2/i1+1D,2+1D,5+1D,6+1D,7+1,10+1 |
InChI 键 |
CWBHSNGMXKJGSM-QCEOYELFSA-N |
手性 SMILES |
[2H][13C]1=[13C]([13C](=[13C](N=[13C]1[2H])[2H])[13C](=O)ON2C(=O)CCC2=O)[2H] |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)
![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)
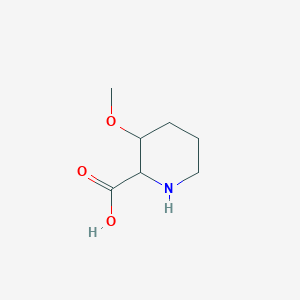


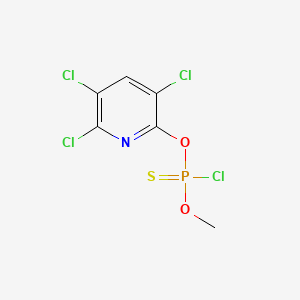
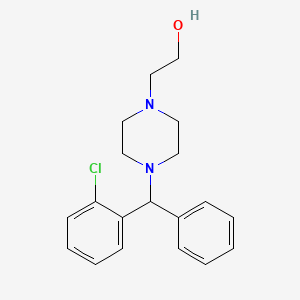
![Iodonium, phenyl[(trimethylsilyl)ethynyl]-](/img/structure/B13449135.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)
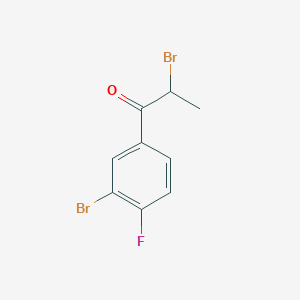
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate](/img/structure/B13449149.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate](/img/structure/B13449151.png)
